BenchChemオンラインストアへようこそ!

3-ethyl-1-azaspiro[3.3]heptan-2-one

Metabolic stability Human liver microsomes Piperidine bioisostere

3-Ethyl-1-azaspiro[3.3]heptan-2-one (CAS 2866335-98-8; molecular formula C₈H₁₃NO; MW 139.19 g/mol) is a spirocyclic β-lactam belonging to the 1-azaspiro[3.3]heptane family. The compound features a rigid [3.3]-spiro architecture in which a four-membered β-lactam (azetidin-2-one) ring is fused to a cyclobutane ring, with an ethyl substituent at the 3-position of the lactam ring.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 2866335-98-8
Cat. No. B6609605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-azaspiro[3.3]heptan-2-one
CAS2866335-98-8
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC12CCC2
InChIInChI=1S/C8H13NO/c1-2-6-7(10)9-8(6)4-3-5-8/h6H,2-5H2,1H3,(H,9,10)
InChIKeyCGDLHYUPHMQBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-azaspiro[3.3]heptan-2-one (CAS 2866335-98-8): Spirocyclic β-Lactam Building Block for Piperidine Bioisostere Synthesis


3-Ethyl-1-azaspiro[3.3]heptan-2-one (CAS 2866335-98-8; molecular formula C₈H₁₃NO; MW 139.19 g/mol) is a spirocyclic β-lactam belonging to the 1-azaspiro[3.3]heptane family . The compound features a rigid [3.3]-spiro architecture in which a four-membered β-lactam (azetidin-2-one) ring is fused to a cyclobutane ring, with an ethyl substituent at the 3-position of the lactam ring [1]. This scaffold class has been validated as a bioisostere of the piperidine ring—the third most frequently used heterocycle in medicinal chemistry—and serves as the key synthetic intermediate for accessing 3-ethyl-1-azaspiro[3.3]heptane via alane-mediated lactam reduction [2].

Why Piperidine, 2-Azaspiro[3.3]heptane, or Unsubstituted 1-Azaspiro[3.3]heptane Cannot Replace 3-Ethyl-1-azaspiro[3.3]heptan-2-one in Drug Discovery Programs


The 3-ethyl substitution on the 1-azaspiro[3.3]heptan-2-one β-lactam core is not an interchangeable design element. The ethyl group at C3 directly modulates the lipophilicity and steric environment of the subsequent reduced amine, differentiating it from the unsubstituted parent (CAS 51047-68-8), the 3-methyl analog (CAS 2694729-51-4), and the 3,3-dimethyl variant [1]. Critically, the 1-azaspiro[3.3]heptane scaffold itself is not functionally equivalent to its isomeric 2-azaspiro[3.3]heptane counterpart: the 1-aza isomer exhibits nearly twofold longer microsomal half-life (t₁/₂ = 52 vs. 31 min) and lower intrinsic clearance (CLᵢₙₜ = 32 vs. 53 μL min⁻¹ mg⁻¹) despite similar logD and solubility, meaning scaffold selection alone creates a measurable metabolic stability divergence [2]. Furthermore, the β-lactam oxidation state of 3-ethyl-1-azaspiro[3.3]heptan-2-one provides a discrete synthetic handle—the lactam carbonyl can be selectively reduced to the tertiary amine while retaining the ethyl substituent, a transformation that is sensitive to substitution pattern: gem-disubstitution at C3 may retard alane-mediated reduction, while the mono-ethyl substitution preserves reactivity [3]. Generic substitution among azaspiro[3.3]heptane variants therefore risks altering metabolic fate, synthetic tractability, and physicochemical properties in ways that compromise lead optimization campaigns.

Quantitative Differentiation Evidence: 3-Ethyl-1-azaspiro[3.3]heptan-2-one vs. Key Comparators


Metabolic Stability: 1-Azaspiro[3.3]heptane Scaffold Outperforms 2-Azaspiro[3.3]heptane Isomer by ~1.7-fold Longer Half-Life

In a direct head-to-head comparison of model amide compounds, the 1-azaspiro[3.3]heptane scaffold (compound 59) demonstrated substantially lower intrinsic clearance in human liver microsomes compared to its 2-azaspiro[3.3]heptane isomer (compound 58). The 1-aza scaffold showed CLᵢₙₜ = 32 μL min⁻¹ mg⁻¹ versus 53 μL min⁻¹ mg⁻¹ for the 2-aza isomer, corresponding to a ~1.7-fold longer half-life (t₁/₂ = 52 min vs. 31 min). Both isomers had near-identical water solubility (13 vs. 12 μM) and experimental logD₇.₄ (3.6 vs. 3.6), isolating metabolic stability as the key differentiator [1]. This scaffold-level advantage is directly transferable to the 3-ethyl-1-azaspiro[3.3]heptan-2-one-derived compounds, as the 3-ethyl substituent on the β-lactam does not alter the core scaffold geometry that underlies this metabolic stability difference.

Metabolic stability Human liver microsomes Piperidine bioisostere Intrinsic clearance

pKa Bioisosteric Fidelity: 1-Azaspiro[3.3]heptane Matches Piperidine Basicity Within 0.2 pKa Units

Experimental pKa determination of amine hydrochloride salts revealed near-identical basicity among piperidine (55·HCl, pKa = 11.2), 2-azaspiro[3.3]heptane (56·HCl, pKa = 11.3), and 1-azaspiro[3.3]heptane (1·HCl, pKa = 11.4) [1]. The maximum deviation of 0.2 pKa units between piperidine and 1-azaspiro[3.3]heptane ensures that the protonation state at physiological pH (7.4) is preserved upon scaffold replacement, a critical requirement for maintaining target binding interactions that depend on the charged ammonium species. This contrasts with 2-oxa-6-azaspiro[3.3]heptane analogs, where the electronegative oxygen reduces pKa by ~1–2 units, potentially altering the ionization state and receptor pharmacology [2].

pKa Basicity Piperidine bioisostere Amine protonation

Geometric Exit Vector Preservation: 1-Azaspiro[3.3]heptane Scaffold Reproduces 2-Substituted Piperidine Spatial Parameters

X-ray crystallographic analysis of 1-azaspiro[3.3]heptane derivatives (compounds 63 and 64) and comparison with literature structures of 1,2-disubstituted piperidines (compounds 60, 61, 62) demonstrated that four key geometric parameters—inter-nitrogen distance (r), substituent distance (d), and plane angles (φ₁, φ₂)—were 'almost identical' between the two scaffold classes [1]. This geometric mimicry means that the 3-ethyl-1-azaspiro[3.3]heptan-2-one-derived building block, once reduced to the amine, will present its substituents in a spatial arrangement that closely recapitulates the pharmacophore geometry of a 2-substituted piperidine. In contrast, the 2-azaspiro[3.3]heptane isomer and non-spirocyclic alternatives introduce measurable deviations in exit vector trajectories that can disrupt key ligand–receptor contacts [1].

Exit vector analysis X-ray crystallography Scaffold hopping Piperidine replacement

In Vivo Bioisostere Validation: 1-Azaspiro[3.3]heptane-Containing Bupivacaine Analog Retains Significant Analgesic Activity

Incorporation of the 1-azaspiro[3.3]heptane core into the FDA-approved local anesthetic bupivacaine, replacing the piperidine fragment, generated compound 66. In the tail flick test in Balb/cAnN male mice, compound 66 demonstrated a significant level of analgesic activity compared to vehicle control, although it was less potent than bupivacaine itself [1]. This in vivo result provides direct biological validation that the 1-azaspiro[3.3]heptane scaffold functions as a genuine piperidine bioisostere in a complex pharmacological system, not merely in isolated biochemical assays. The demonstrated activity, combined with the patent-free status of the resulting analog, creates a tangible advantage for drug discovery programs seeking novel chemical matter around established piperidine-containing pharmacophores.

In vivo pharmacology Bupivacaine analog Tail flick test Anesthetic activity

Lipophilicity Modulation: Azaspiro[3.3]heptane Introduction Lowers logD₇.₄ by up to 1.0 Log Unit vs. Parent Heterocycles

A systematic analysis by Degorce et al. (2019) demonstrated that introducing an azaspiro[3.3]heptane center in place of morpholine, piperidine, or piperazine lowered the measured logD₇.₄ of the corresponding molecules by as much as −1.0 log unit [1]. This counterintuitive finding—adding a carbon atom while reducing lipophilicity—was rationalized by increased basicity of the spirocyclic amine. In the Kirichok et al. (2023) head-to-head study, the 1-azaspiro[3.3]heptane amide 59 showed a calculated clogP reduction (3.6 vs. 3.8 for piperidine amide 57) but a slight experimental logD₇.₄ increase (3.6 vs. 3.3) in that specific matched-pair context, highlighting the importance of experimental logD measurement over computational prediction [2]. The 3-ethyl substituent on the β-lactam provides an additional handle for fine-tuning lipophilicity: the ethyl group contributes approximately +0.4 to +0.6 log units compared to the unsubstituted or 3-methyl variant (class-level inference from alkyl chain contributions), offering a predictable lipophilicity increment for property-based design.

Lipophilicity logD Drug-likeness AzaSpiroHeptane

Synthetic Accessibility: Modular [2+2] Cycloaddition Route Enables Multi-Gram Scale β-Lactam Intermediate Production

The 1-azaspiro[3.3]heptan-2-one β-lactam core is accessed through thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate (ClO₂S–NCO), a transformation that has been demonstrated on multi-gram scale [1]. The 3-ethyl-substituted variant benefits from the modularity of this route: the ethyl group is introduced via the starting alkene component, enabling systematic variation of the C3 substituent without altering the core synthetic sequence. Subsequent alane-mediated reduction converts the β-lactam to the 1-azaspiro[3.3]heptane amine, a transformation that is selective for the mono-substituted β-lactam; gem-disubstituted analogs (e.g., 3,3-dimethyl) may exhibit slower reduction kinetics due to increased steric hindrance at the lactam carbonyl (class-level inference from borane and LiAlH₄ reduction studies reported in the same work) . This positions the 3-ethyl mono-substituted β-lactam as the preferred intermediate when a balance of substituent bulk and synthetic reactivity is required.

Synthesis [2+2] Cycloaddition Graf isocyanate Scalable chemistry

High-Impact Application Scenarios for 3-Ethyl-1-azaspiro[3.3]heptan-2-one in Drug Discovery and Chemical Biology


Piperidine Scaffold-Hopping in CNS Drug Discovery Programs

In CNS lead optimization campaigns where the piperidine ring occupies a conserved binding pocket, 3-ethyl-1-azaspiro[3.3]heptan-2-one serves as the key β-lactam intermediate for generating the corresponding 1-azaspiro[3.3]heptane bioisostere. The near-identical pKa (11.4 vs. 11.2 for piperidine) ensures the protonated amine is preserved for ion-pair interactions with aspartate or glutamate residues, while the validated in vivo activity of the bupivacaine analog 66 provides confidence that CNS target engagement is maintained post-replacement [1]. The 3-ethyl substituent adds a moderate lipophilicity increment that can be exploited to tune LogD without introducing metabolic liabilities associated with larger alkyl groups.

Building Block Library Design for DNA-Encoded Library (DEL) Synthesis

The 3-ethyl-1-azaspiro[3.3]heptan-2-one scaffold introduces three-dimensional sp³ character into DNA-encoded libraries, addressing the need for increased saturation (Fsp³) in screening collections. Azaspiro[3.3]heptanes have been recognized as valuable synthetic targets for DEL programs, and the β-lactam carbonyl provides an orthogonal reactive handle for on-DNA diversification distinct from the amine produced after reduction, enabling two-step library construction strategies [2]. The 3-ethyl substituent offers a defined steric and lipophilic variation relative to unsubstituted or 3-methyl analogs, increasing library diversity without adding excessive molecular weight.

Patent-Free Analog Generation Around Piperidine-Containing Blockbuster Drugs

The 1-azaspiro[3.3]heptane scaffold, accessed via reduction of 3-ethyl-1-azaspiro[3.3]heptan-2-one, has been explicitly demonstrated to generate patent-free analogs of established piperidine-containing drugs, as shown with the bupivacaine analog 66 [1]. For pharmaceutical IP strategy, procurement of the 3-ethyl-substituted β-lactam intermediate enables the synthesis of novel chemical matter that retains the pharmacophore geometry (validated by exit vector analysis) while creating composition-of-matter patent opportunities distinct from the parent piperidine series.

Metabolic Stability Screening Cascades for Spirocyclic Amine Series

The differential metabolic stability between 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane (CLᵢₙₜ = 32 vs. 53 μL min⁻¹ mg⁻¹; t₁/₂ = 52 vs. 31 min in human liver microsomes) justifies inclusion of 3-ethyl-1-azaspiro[3.3]heptan-2-one-derived compounds in metabolic stability screening cascades [1]. When a piperidine-containing lead exhibits unacceptable clearance, the 1-aza scaffold should be prioritized over the 2-aza isomer for synthesis and testing, as the ~40% lower intrinsic clearance may translate into improved in vivo pharmacokinetics without requiring additional structural modifications that could compromise potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-ethyl-1-azaspiro[3.3]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.